molecular formula C11H16N2O3 B037833 Methyl ether of 1-allyloxycarbonyl-1,2,5,6-tetrahydropyridin-3-carboxaldehyde oxime CAS No. 121750-61-6

Methyl ether of 1-allyloxycarbonyl-1,2,5,6-tetrahydropyridin-3-carboxaldehyde oxime

Cat. No.: B037833
CAS No.: 121750-61-6
M. Wt: 224.26 g/mol
InChI Key: FIBWODBLQWJUIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate is a chemical compound with a complex structure that includes a pyridine ring, a methoxyimino group, and a propenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate typically involves multiple steps. One common approach is to start with the preparation of the pyridine ring, followed by the introduction of the methoxyimino group and the propenyl group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-Propenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may produce a more saturated compound.

Scientific Research Applications

2-Propenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the interactions between small molecules and biological targets.

    Industry: It can be used in the production of various chemical products.

Mechanism of Action

The mechanism of action of 2-Propenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways and produce various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-Propenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate include:

  • 2-Propenoic acid, methyl ester
  • 2-Propenoic acid, 3-phenyl-, methyl ester

Uniqueness

What sets 2-Propenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate apart from these similar compounds is its unique combination of functional groups and its specific structural configuration. This uniqueness can result in different chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

121750-61-6

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

prop-2-enyl 5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C11H16N2O3/c1-3-7-16-11(14)13-6-4-5-10(9-13)8-12-15-2/h3,5,8H,1,4,6-7,9H2,2H3/b12-8+

InChI Key

FIBWODBLQWJUIU-UHFFFAOYSA-N

Isomeric SMILES

CO/N=C/C1=CCCN(C1)C(=O)OCC=C

SMILES

CON=CC1=CCCN(C1)C(=O)OCC=C

Canonical SMILES

CON=CC1=CCCN(C1)C(=O)OCC=C

145071-36-9

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.